
Ritonavir O-β-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ritonavir O-β-D-Glucuronide is a metabolite of Ritonavir, a selective inhibitor of the human immunodeficiency virus protease enzyme. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to Ritonavir. This compound is primarily used in research related to antiviral therapies, particularly for human immunodeficiency virus and COVID-19 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ritonavir O-β-D-Glucuronide involves the enzymatic glucuronidation of Ritonavir. This process typically uses human liver microsomes or recombinant uridine diphosphate glucuronosyltransferase enzymes. The reaction conditions include an aqueous buffer system, often at a pH of around 7.4, and the presence of uridine diphosphate glucuronic acid as a cofactor .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant enzymes. The reaction is monitored and optimized for maximum yield and purity. The product is then purified using chromatographic techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Primary Chemical Reactions
Ritonavir O-β-D-glucuronide participates in two key reaction types:
-
Hydrolysis : Cleavage of the glucuronide moiety under acidic or enzymatic conditions regenerates ritonavir and glucuronic acid.
-
Conjugation : Formation via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation during ritonavir metabolism .
Common Reagents and Conditions
Reaction Type | Reagents/Conditions | Enzymes Involved |
---|---|---|
Hydrolysis | β-glucuronidase, acidic pH (HCl) | N/A |
Glucuronidation | UDP-glucuronic acid (UDPGA), pH 7.4 | UGT1A1, UGT1A3, UGT1A9 |
Metabolic and Enzymatic Interactions
Ritonavir’s glucuronidation is influenced by:
-
Enzyme Inhibition : Ritonavir inhibits CYP3A4 and UGT enzymes, altering its own glucuronidation and that of co-administered drugs .
-
Drug-Drug Interactions : Coadministration with UGT inhibitors (e.g., atazanavir) increases ritonavir glucuronide exposure by 2–3-fold .
Table 1: Pharmacokinetic Impact of Enzyme Modulation
Enzyme Modulation | Effect on Ritonavir Glucuronide | Source |
---|---|---|
CYP3A4 Inhibition | Reduced oxidative metabolism | |
UGT Induction | Increased glucuronide formation | |
UGT Inhibition | Accumulation of unmetabolized ritonavir |
Hydrolysis Pathways
-
Acidic Hydrolysis : Achieved via HCl (0.1–1 M) at 37°C, yielding ritonavir and glucuronic acid .
-
Enzymatic Hydrolysis : β-glucuronidase (from E. coli or human liver) cleaves the β-glycosidic bond, restoring active ritonavir .
Key Findings
-
Hydrolysis rates vary by tissue: Intestinal microsomes exhibit 40% slower hydrolysis than hepatic microsomes due to lower enzyme expression .
-
Plasma stability: Ritonavir glucuronide remains intact at physiological pH but degrades rapidly in acidic urine (t₁/₂ = 2–4 hours) .
Role in Drug Interactions
Ritonavir glucuronide modulates the pharmacokinetics of co-administered drugs:
-
Opioids : Increases hydrocodone AUC by 80% via CYP3A4 inhibition, prolonging its half-life .
-
Antivirals : Boosts tizoxanide exposure by inhibiting UGT-mediated glucuronidation (GMR = 3.14 for C₁₂h) .
Table 2: Clinically Significant Interactions
Co-Administered Drug | Interaction Mechanism | Exposure Change (AUC) | Source |
---|---|---|---|
Hydrocodone | CYP3A4 inhibition | +80% | |
Tizoxanide | UGT inhibition | +214% | |
Zidovudine | Induction of glucuronidation | -26% |
Synthetic and Analytical Considerations
Aplicaciones Científicas De Investigación
Ritonavir O-β-D-Glucuronide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Antiviral Research: Studying the metabolism and pharmacokinetics of Ritonavir in the human body.
Drug Development: Investigating the efficacy and safety of Ritonavir and its metabolites in antiviral therapies.
Biochemical Studies: Understanding the role of glucuronidation in drug metabolism and detoxification processes
Mecanismo De Acción
Ritonavir O-β-D-Glucuronide exerts its effects by inhibiting the human immunodeficiency virus protease enzyme. This enzyme is crucial for the maturation of viral particles, and its inhibition prevents the virus from replicating effectively. The glucuronidation of Ritonavir enhances its solubility and facilitates its excretion from the body, thereby reducing toxicity and improving therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Raltegravir-β-D-Glucuronide: Another glucuronide metabolite of an antiviral drug used in human immunodeficiency virus therapy.
Dolutegravir-β-D-Glucuronide: A glucuronide metabolite of Dolutegravir, used in combination therapies for human immunodeficiency virus.
Uniqueness
Ritonavir O-β-D-Glucuronide is unique due to its specific role in enhancing the pharmacokinetic profile of Ritonavir. Unlike other glucuronide metabolites, it significantly boosts the plasma concentration of Ritonavir, making it a valuable component in combination antiviral therapies .
Propiedades
Número CAS |
190649-36-6 |
---|---|
Fórmula molecular |
C₄₃H₅₆N₆O₁₁S₂ |
Peso molecular |
897.07 |
Sinónimos |
(1S,3S)-3-[[(2S)-3-Methyl-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-1-oxobutyl]amino]-4-phenyl-1-[(1S)-2-phenyl-1-[[(5-thiazolylmethoxy)carbonyl]amino]ethyl]butyl β-D-Glucopyranosiduronic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.